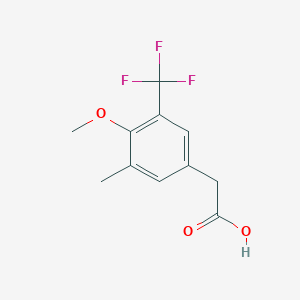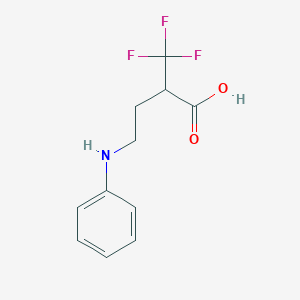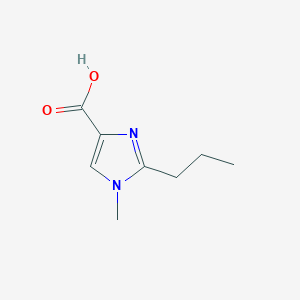
4-メトキシ-3-メチル-5-(トリフルオロメチル)フェニル酢酸
説明
“4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 1706446-17-4 . It has a molecular weight of 248.2 . The IUPAC name for this compound is 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Molecular Structure Analysis
The InChI code for “4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is 1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature for this compound is ambient temperature .科学的研究の応用
Mosher エステル分析
4-メトキシ-3-メチル-5-(トリフルオロメチル)フェニル酢酸は、Mosher エステル分析における誘導化剤として一般的に使用されます。 このNMRベースの方法は、2級アルコールのキラル炭素中心の絶対配置を決定するのに役立ちます .
Mosher アミド分析
生化学分析
Biochemical Properties
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions due to its unique structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth and differentiation. Additionally, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . For instance, high doses of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid have been associated with toxic effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific cellular components.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact cellular respiration and energy production.
特性
IUPAC Name |
2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGRQUJZSKTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)



![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)


![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)




